5-(3-Chloro-4-methoxyphenyl)pentanoic acid
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Overview
Description
5-(3-Chloro-4-methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H15ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This approach is valuable for its ability to selectively introduce functional groups at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloro and methoxy groups on biological activity.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)pentanoic acid: This compound lacks the chloro group, which can significantly alter its chemical and biological properties.
5-(3-Hydroxy-4-methoxyphenyl)pentanoic acid: The presence of a hydroxy group instead of a chloro group can affect the compound’s reactivity and interactions with biological targets.
5-Amino-5-(3-chloro-4-methoxyphenyl)pentanoic acid:
Uniqueness
5-(3-Chloro-4-methoxyphenyl)pentanoic acid is unique due to the combination of chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can lead to unique therapeutic effects.
Properties
Molecular Formula |
C12H15ClO3 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-16-11-7-6-9(8-10(11)13)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
IEBVCOUDCAQCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCC(=O)O)Cl |
Origin of Product |
United States |
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